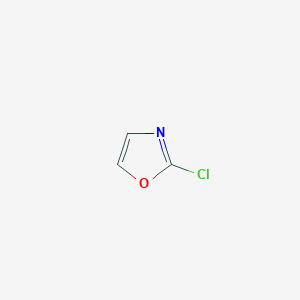

2-Chlorooxazole

Descripción

Overview of Oxazole (B20620) Heterocycles and their Significance in Organic Synthesis

Oxazole is a five-membered heterocyclic aromatic organic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. cutm.ac.ind-nb.info These heterocycles are less aromatic than thiazoles and are weakly basic. cutm.ac.in The oxazole nucleus is a vital scaffold in organic synthesis, with its derivatives finding extensive applications in medicinal chemistry, agrochemicals, and material sciences. tandfonline.comontosight.ai The diverse biological activities exhibited by oxazole-containing compounds have spurred continuous interest in the development of novel synthetic methodologies for their preparation. clockss.org

Historical Context and Discovery of Oxazole Derivatives

The first synthesis of an oxazole derivative was recorded in the 1800s. derpharmachemica.com The chemistry of oxazoles gained significant prominence during the Second World War in relation to the structure of penicillin, which was initially thought to contain an oxazole core. tandfonline.comderpharmachemica.comijpsonline.com The parent oxazole compound, a stable liquid at room temperature with a boiling point of 69°C, was first prepared in 1947. d-nb.infoderpharmachemica.com Over the years, several classical methods for oxazole synthesis have been established, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, Bredereck reaction, and the Van Leusen reaction. ijpsonline.comambeed.com

Importance of Oxazoles in Medicinal Chemistry and Natural Products

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceutically active molecules. clockss.orgresearchgate.net Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. d-nb.inforesearchgate.netontosight.ai The discovery of natural products containing one or more oxazole units, such as annuloline (B1237948) and balsoxin, has further fueled research into the synthesis and biological evaluation of these heterocycles. acs.org The structural diversity of oxazoles allows them to interact with various biological targets like enzymes and receptors, making them privileged scaffolds in drug discovery. nih.govbohrium.com

Specific Context of 2-Chlorooxazole as a Synthetic Building Block

This compound is a halogenated derivative of oxazole that serves as a versatile and important building block in organic synthesis. ontosight.aiambeed.comcymitquimica.com Its reactivity makes it a valuable precursor for the synthesis of a wide array of substituted oxazoles. acs.org

Role in the Synthesis of Substituted Oxazoles

This compound is a key intermediate for creating more complex oxazole derivatives. For instance, ethyl this compound-4-carboxylate has been demonstrated as a versatile scaffold for synthesizing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. acs.orgacs.orgnih.gov Similarly, 4-bromomethyl-2-chlorooxazole is another crucial building block used in palladium-catalyzed cross-coupling reactions to produce a variety of 2,4-disubstituted oxazoles. researchgate.netresearchgate.netyork.ac.uk The chlorine atom at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. cutm.ac.in

Reactivity and Versatility in Chemical Transformations

The reactivity of this compound is characterized by the lability of the chlorine atom at the C-2 position, which is susceptible to nucleophilic substitution. cutm.ac.inresearchtrends.net This reactivity allows for a range of chemical transformations. Palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Negishi reactions, have been successfully employed with this compound derivatives to introduce new carbon-carbon bonds. acs.orgacs.org For example, the Suzuki coupling of ethyl this compound-4-carboxylate with phenylboronic acid yields the corresponding 2-phenyl-substituted oxazole in high yield. acs.org The Stille coupling with vinyltributyltin and the Negishi coupling with 2-pyridylzinc bromide have also proven effective. acs.org These reactions highlight the versatility of this compound as a precursor for generating a library of substituted oxazoles for various applications, particularly in medicinal chemistry. acs.orgacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXYKBHZZRYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538547 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95458-77-8 | |

| Record name | 2-Chloro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorooxazole and Its Key Derivatives

Halogenation of Oxazole (B20620) Derivatives

Direct halogenation at the 2-position of the oxazole ring is a common and effective method for producing 2-chlorooxazoles. ijpsonline.comthieme-connect.com The choice of chlorinating agent and reaction conditions is crucial for achieving high yields and selectivity. Traditional methods often utilize reagents like thionyl chloride, while more recent advancements have introduced safer and more selective alternatives. thieme-connect.com

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride (SOCl₂) is a widely used reagent for the chlorination of various organic compounds, including the conversion of alcohols to alkyl chlorides and carboxylic acids to acid chlorides. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com In the context of oxazole chemistry, it serves as an effective agent for introducing a chlorine atom at the 2-position of the oxazole ring. ijpsonline.comgoogle.com This method is particularly common for the synthesis of derivatives such as 2-chlorooxazole-4-carboxylic acid.

The reaction of an oxazole derivative with thionyl chloride is typically carried out under reflux conditions. ijpsonline.comgoogle.com Optimal laboratory-scale synthesis often involves maintaining a temperature between 60–80°C for a duration of 6–8 hours. The reaction can be performed with thionyl chloride as both the reagent and the solvent (neat), or with the addition of a separate solvent. commonorganicchemistry.comgoogle.com When a solvent is used, chlorinated hydrocarbons like chloroform (B151607) and carbon tetrachloride, or aromatic hydrocarbons such as benzene (B151609) and toluene, are suitable choices. google.com The reaction time can range from 1 to 24 hours, depending on the specific substrate and conditions. google.com For instance, the chlorination of 4-methyl-5-(β-hydroxyethyl)oxazole in anhydrous chloroform involves the dropwise addition of thionyl chloride, followed by heating to reflux until gas evolution ceases, which takes approximately 2.5 hours. google.com

| Parameter | Value | Reference |

| Reagent | Thionyl Chloride (SOCl₂) | ijpsonline.comgoogle.com |

| Temperature | 60–80°C (reflux) | google.com |

| Reaction Time | 1–24 hours | google.com |

| Solvents (optional) | Chloroform, Dichloromethane (B109758), Benzene, Toluene | google.com |

Conducting the chlorination reaction under an inert atmosphere, such as nitrogen or argon, is a critical parameter for success. unibuc.ro The exclusion of atmospheric moisture is paramount as thionyl chloride reacts readily with water to form sulfur dioxide and hydrochloric acid, which can lead to unwanted side reactions and a decrease in yield. dicsa.es Maintaining an inert environment helps to ensure the integrity of the reagents and intermediates throughout the reaction process. acs.org

The use of anhydrous solvents is essential to prevent the decomposition of thionyl chloride and to minimize side reactions. google.comdicsa.es Solvents like dichloromethane are favored for their ability to dissolve the reactants while remaining inert to the reaction conditions. google.comquora.com The primary role of the anhydrous solvent is to provide a medium for the reaction to occur without introducing water, which would hydrolyze the thionyl chloride and potentially the desired product. dicsa.esquora.com The use of specially prepared and stored anhydrous solvents with very low water content (typically <50 ppm) is standard practice in these syntheses. dicsa.es

Influence of Inert Atmosphere (e.g., Nitrogen or Argon)

Bis(trichloromethyl) Carbonate (Triphosgene) Mediated Chlorination

Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), has gained prominence as a safer and more manageable alternative to phosgene (B1210022) gas for various chemical transformations, including chlorinations. nih.govsigmaaldrich.com It is a stable, crystalline solid that can be used for the chlorination of hydroxyl-containing heterocyclic compounds to their corresponding chlorides. google.com

Triphosgene offers controlled reactivity and high selectivity, making it a preferred reagent in many synthetic protocols. Its stability allows for more precise handling and stoichiometry compared to gaseous reagents. nih.gov In the synthesis of this compound-4-carboxylic acid, triphosgene reacts with the oxazole precursor in dichloromethane. The reaction is typically initiated at a lower temperature (5–15°C) for a few hours before being allowed to proceed at a slightly higher temperature (20–30°C). This controlled temperature profile helps to manage the reaction's exothermicity and improve selectivity. This method has been reported to achieve a 62% yield for the chlorination of oxazole-4-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group directs the chlorination to the 2-position of the oxazole ring, ensuring high regioselectivity. The use of triphosgene can also be advantageous in suppressing over-chlorination, which can be an issue with more aggressive chlorinating agents. acs.org

| Parameter | Value | Reference |

| Reagent | Bis(trichloromethyl) carbonate (Triphosgene) | |

| Solvent | Dichloromethane | |

| Temperature | 5–30°C | |

| Reaction Time | 7–11 hours | |

| Yield | 62% |

Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of aromatic and heteroaromatic compounds, including the oxazole ring. uit.nonio.res.in It is favored for being a mild and solid chlorinating agent. The reaction often requires activation by a catalyst, particularly when the substrate is electron-deficient. researchgate.net For example, NCS has been successfully employed in the late-stage chlorination steps during the total synthesis of complex marine natural products like phorbazole B and diazonamide A, which contain chlorinated oxazole moieties. uit.nonio.res.in

To enhance the electrophilicity of NCS, particularly for less reactive oxazole substrates, Lewis acid catalysts are often employed. researchgate.net Iron(III) chloride (FeCl₃) is a common choice for this purpose. The Lewis acid is thought to coordinate to the NCS, polarizing the N-Cl bond and making the chlorine atom more electrophilic and susceptible to attack by the oxazole ring. A documented procedure involves the reaction of oxazole-4-carboxylic acid with 1.2 equivalents of NCS in the presence of 0.1 equivalents of FeCl₃. The reaction, conducted in acetonitrile (B52724) at 80°C for 12 hours, yields this compound-4-carboxylic acid.

A significant challenge in the chlorination of oxazoles is the potential for over-chlorination, where multiple chlorine atoms are added to the ring. mdpi.com The oxazole ring is inherently electron-rich and susceptible to electrophilic aromatic substitution, making it difficult to control regioselectivity. mdpi.com Several strategies are used to minimize this side reaction. One approach is to carefully control the reaction temperature; maintaining low temperatures, between -10°C and 0°C, can mitigate the formation of di-substituted products. Another crucial factor is the precise control of stoichiometry, using only a slight excess of the chlorinating agent like NCS (e.g., 1.2 equivalents) to favor mono-chlorination.

Minimization of Over-chlorination

Indirect Synthetic Routes to this compound Containing Structures

An alternative to the direct chlorination of a pre-formed oxazole is the construction of the chloro-oxazole ring system from acyclic precursors. These indirect routes, involving cyclization reactions, can offer better control over regioselectivity and provide access to a wide range of substituted oxazoles.

Cyclization Reactions

Various cyclization methods have been developed to synthesize the oxazole core, which can be adapted to produce this compound derivatives.

Robinson-Gabriel Synthesis and Related Cyclizations: This classic method involves the cyclodehydration of 2-acylamino ketones. A modern variation involves the cyclization of an amide precursor, such as one derived from an α-bromoketone, using a dehydrating agent like phosphoryl chloride to cleanly form the 1,3-oxazole ring. nih.gov

Fischer Oxazole Synthesis: The Fischer synthesis constructs the oxazole ring from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. wikipedia.org This process involves the formation of a chloro-oxazoline intermediate which then eliminates HCl to form the aromatic oxazole. wikipedia.org

Van Leusen Reaction: This reaction forms oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide) in the presence of a base. mdpi.com For example, heating an aldehyde with TosMIC and DBU in DME can produce the corresponding oxazole. mdpi.com

From Acyl Cyanides: this compound derivatives can be synthesized from acyl cyanides, aldehydes, and hydrogen chloride. researchgate.net This method directly incorporates the chlorine atom during the ring-forming process.

From Nitrile Ylides: In some cases, thermal or catalytic isomerization of other heterocyclic systems can lead to oxazole formation. For instance, the isomerization of a 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride at elevated temperatures proceeds through a nitrile ylide intermediate, which then cyclizes to yield 2-(tert-butyl)-5-chlorooxazole-4-carbonyl chloride. beilstein-journals.org

Table 2: Selected Cyclization Routes to Oxazoles

| Reaction Name/Type | Precursors | Key Reagents | Resulting Structure | Source |

|---|---|---|---|---|

| Robinson-Gabriel Type | Amide from α-bromoketone | Phosphoryl Chloride | 1,3-Oxazole | nih.gov |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted Oxazole | wikipedia.org |

| Van Leusen Reaction | Aldehyde, TosMIC | DBU (base) | Substituted Oxazole | mdpi.com |

| From Acyl Cyanides | Acyl Cyanide, Aldehyde | Hydrogen Chloride | 4-Chloro-5-phenyl-oxazole | researchgate.net |

Fischer Oxazole Synthesis and its Modifications

The Fischer oxazole synthesis, discovered by Hermann Emil Fischer in 1896, is a fundamental method for preparing 2,5-disubstituted oxazoles. prezi.comwikipedia.org The reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. prezi.comwikipedia.org The reactants are usually dissolved in dry ether, and the product precipitates as a hydrochloride salt. prezi.comwikipedia.org While aromatic aldehydes and cyanohydrins are commonly used, there have been instances of successful synthesis with aliphatic starting materials. prezi.comwikipedia.org

A key feature of the Fischer synthesis is the rearrangement that occurs under mild conditions. prezi.com The mechanism begins with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, followed by an SN2 attack and dehydration to yield a chloro-oxazoline intermediate. Isomerization and subsequent elimination of HCl result in the final 2,5-disubstituted oxazole product. prezi.com

However, a notable modification of this reaction can lead to chlorinated oxazole derivatives. For instance, the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole using benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591) can also produce 2,5-bis(4-bromophenyl)-4-chlorooxazole as a result of ring chlorination. prezi.com This highlights a potential route to chloro-substituted oxazoles, albeit sometimes as a byproduct.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is another cornerstone method for oxazole formation, involving the intramolecular cyclodehydration of a 2-acylamino-ketone. prezi.comcutm.ac.in This reaction requires a dehydrating agent, such as sulfuric acid, phosphorus oxychloride, or thionyl chloride, to facilitate the ring closure. prezi.compharmaguideline.com The requisite 2-acylamino-ketones can be prepared through methods like the Dakin-West reaction. prezi.com

This synthesis is particularly valuable for preparing diaryloxazoles, which are common structural motifs in drug candidates. prezi.com For example, the synthesis of a dual PPARα/γ agonist with potential benefits for type 2 diabetes utilizes a Robinson-Gabriel cyclodehydration step. prezi.com Recent advancements have also led to a solid-phase version of this synthesis, employing trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. prezi.com

Iminophosphorane-Mediated Synthesis of 2-Mercapto-oxazoles as Precursors

A modern and versatile approach to oxazole synthesis involves the use of iminophosphoranes. This method is particularly useful for introducing a variety of functional groups at the 2-position of the oxazole ring. clockss.org A significant application of this methodology is the synthesis of 2-mercapto-oxazoles, which serve as valuable intermediates for further chemical transformations. clockss.org

One such method involves a one-pot synthesis from a β-ketoazide, carbon disulfide, and triphenylphosphine (B44618) (TPP). clockss.org This iminophosphorane-mediated reaction avoids the need for a separate reduction of the azide (B81097) group and mitigates the generation of toxic hydrogen sulfide (B99878) gas, which can be a concern in other methods. clockss.org The process has been successfully scaled up to produce multi-gram quantities of 2-mercapto-oxazoles. clockss.org

Conversion of 2-Mercapto-oxazole to this compound via SNAr Displacement

2-Mercapto-oxazoles are highly useful intermediates because they can be readily converted into other functional groups. clockss.org A key transformation is their conversion to 2-chlorooxazoles. This is typically achieved through a nucleophilic aromatic substitution (SNAr) type displacement reaction. clockss.org The resulting this compound is itself a versatile substrate for further SNAr reactions, allowing for the introduction of tertiary amines, alkoxyl groups, and sulfonyl groups at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery. clockss.orgthieme-connect.de

Synthesis from α-Haloketones and Amides

A straightforward and common method for synthesizing oxazoles involves the reaction of α-haloketones with primary amides. cutm.ac.innih.gov This condensation reaction provides a direct route to the oxazole ring system. The reaction of an α-chloroketone with urea (B33335), for example, yields a 2-aminooxazole. cutm.ac.in This method is part of the broader utility of α-haloketones as versatile building blocks in heterocyclic synthesis. nih.gov The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

Synthesis from Isocyanides with Acid Chlorides

The reaction of isocyanides with acid chlorides provides another pathway to oxazole derivatives. pharmaguideline.com Specifically, ethyl 2-isocyanoacetate can react with acyl chlorides in refluxing dichloromethane to form α-ketoimidoyl chlorides. thieme-connect.de These intermediates then undergo cyclization in the presence of a base like triethylamine (B128534) to yield 2-acyl-5-ethoxyoxazoles. thieme-connect.de This method is a part of the broader isocyanide-based protocols for oxazole synthesis, which are valued for their atom and step economy. rsc.org

Preparation of this compound-4-carboxylic Acid and its Esters

This compound-4-carboxylic acid and its esters are important synthetic intermediates. biosynth.comsci-hub.se Several methods have been developed for their preparation.

One approach involves the direct halogenation of an oxazole-4-carboxylic acid derivative. Reagents like thionyl chloride or bis(trichloromethyl) carbonate (triphosgene) can be used to introduce the chlorine atom at the 2-position of the oxazole ring. For example, reacting oxazole-4-carboxylic acid with triphosgene in dichloromethane can yield this compound-4-carboxylic acid. Another method utilizes N-Chlorosuccinimide (NCS) in the presence of a Lewis acid.

Alternatively, the synthesis can start from acyclic precursors. A modern approach employs triflylpyridinium to activate a carboxylic acid for cyclization with an isocyanide.

Furthermore, the ester, ethyl this compound-4-carboxylate, can be synthesized and subsequently used to prepare other derivatives. For instance, it can be converted to ethyl 2-bromooxazole-4-carboxylate by treatment with bromotrimethylsilane. sci-hub.se The ester can also be reduced to the corresponding aldehyde, which can then undergo further transformations. sci-hub.se

Synthetic Methodologies Overview

| Section | Synthetic Method | Starting Materials | Key Reagents/Conditions | Product(s) |

|---|---|---|---|---|

| 2.2.1.1 | Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted Oxazole |

| 2.2.1.2 | Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Dehydrating Agent (e.g., H₂SO₄, POCl₃) | Substituted Oxazole |

| 2.2.1.3 | Iminophosphorane-Mediated Synthesis | β-Ketoazide, Carbon Disulfide | Triphenylphosphine (TPP) | 2-Mercapto-oxazole |

| 2.2.1.3.1 | SNAr Displacement | 2-Mercapto-oxazole | Chlorinating Agent | This compound |

| 2.2.2 | From α-Haloketones and Amides | α-Haloketone, Primary Amide | Heat | Substituted Oxazole |

| 2.2.3 | From Isocyanides and Acid Chlorides | Isocyanide (e.g., ethyl 2-isocyanoacetate), Acid Chloride | Base (e.g., Triethylamine) | Substituted Oxazole |

Table of Compounds

| Compound Name |

|---|

| 2-Acyl-5-ethoxyoxazoles |

| 2-Acylamino-ketone |

| 2-Aminooxazole |

| 2-(4-Bromophenyl)-5-phenyloxazole |

| 2-Bromooxazole-4-carboxylate |

| This compound |

| This compound-4-carboxylic Acid |

| 2,5-bis(4-bromophenyl)-4-chlorooxazole |

| 2,5-Disubstituted oxazoles |

| 2-Mercapto-oxazole |

| 4-Bromobenzaldehyde |

| Benzaldehyde |

| Benzaldehyde cyanohydrin |

| Bis(trichloromethyl) carbonate |

| Bromotrimethylsilane |

| Carbon disulfide |

| Dichloromethane |

| Ethyl this compound-4-carboxylate |

| Ethyl 2-isocyanoacetate |

| N-Chlorosuccinimide |

| Oxazole-4-carboxylic acid |

| Phosphorus oxychloride |

| Sulfuric acid |

| Thionyl chloride |

| Trifluoroacetic anhydride |

| Triflylpyridinium |

| Triphenylphosphine |

| Urea |

| β-Ketoazide |

| α-Chloroketone |

| α-Haloketones |

Synthesis of Ethyl this compound-4-carboxylate

Ethyl this compound-4-carboxylate is a valuable, previously unreported precursor for creating a variety of substituted oxazoles. acs.org A common synthetic pathway begins with the condensation of ethyl bromopyruvate and urea at 100 °C to produce ethyl 2-aminooxazole-4-carboxylate on a large scale. acs.org This aminooxazole is then treated with 1.5 equivalents of tert-butyl nitrite (B80452) and copper(II) chloride in acetonitrile, resulting in the desired ethyl this compound-4-carboxylate in an 83% yield. acs.org This compound serves as a versatile scaffold for synthesizing 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions like Suzuki, Stille, and Negishi reactions. acs.orgacs.org

Table 1: Synthesis of Ethyl this compound-4-carboxylate

| Starting Material | Reagents | Solvent | Yield |

|---|

Synthesis of this compound-5-carboxylic Acid

The synthesis of 2-chloro-3-(4-chlorooxazol-5-yl)-indoles and 4-chloro-5-phenyl-oxazoles can be achieved starting from acyl cyanides, aldehydes, and hydrogen chloride. researchgate.net Further derivatization of the substituent at the 2-position of the resulting 4-chlorooxazole ring can yield useful building blocks for more complex molecules. researchgate.net

Another approach involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to form 2H-azirine-2-carbonyl chlorides. These intermediates can then react with various nucleophiles. mdpi.com While specific details for the direct synthesis of this compound-5-carboxylic acid from this intermediate are not provided, it represents a potential pathway for creating substituted oxazole carboxylic acids.

Synthesis of 4-Bromomethyl-2-chlorooxazole

4-Bromomethyl-2-chlorooxazole is a novel and versatile building block for the synthesis of 2,4-disubstituted oxazoles. researchgate.netresearchgate.netyork.ac.uk Its synthesis allows for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to introduce a variety of substituents. researchgate.netresearchgate.net Stille coupling reactions at the 4-bromomethyl position proceed in good to excellent yields, while Suzuki couplings give moderate yields, providing a range of 4-substituted-2-chlorooxazoles. researchgate.netresearchgate.net Subsequently, a second coupling reaction at the 2-chloro position can be performed using either Stille or Suzuki reactions with excellent yields. researchgate.netresearchgate.net this compound-4-carboxylic acid is a key intermediate in the synthesis of 4-bromomethyl-2-chlorooxazole. chemicalbook.com

Purification and Isolation Techniques

The purification and isolation of this compound and its derivatives are critical steps to ensure high purity for subsequent reactions. Common techniques include rotary evaporation and recrystallization.

Rotary Evaporation

Rotary evaporation is a widely used technique for the efficient and gentle removal of solvents from a sample. rootsciences.comrocker.com.tw This method utilizes reduced pressure, which lowers the boiling point of the solvent, and rotation of the flask to increase the surface area and prevent bumping. rootsciences.comrocker.com.tw It is particularly useful for concentrating reaction mixtures and isolating purified compounds without causing thermal degradation. rootsciences.com In the context of this compound synthesis, rotary evaporation is employed to remove solvents after a reaction, often yielding a crystalline product. ambeed.com The process involves attaching the flask containing the sample to a rotating vapor duct, applying a vacuum, and heating the sample in a controlled manner. rootsciences.com

Recrystallization from Mixed Solvents (e.g., Ethanol (B145695)/Water)

Recrystallization is a fundamental technique for purifying solid organic compounds. For this compound derivatives, a mixed solvent system, such as ethanol and water, is often effective. mnstate.edu The principle behind this method is the differential solubility of the target compound and impurities in the solvent mixture at different temperatures. mnstate.edu

The general procedure involves dissolving the crude product in a minimum amount of a "good" solvent (like ethanol) at its boiling point. mnstate.edu A "bad" solvent (like water), in which the compound is less soluble, is then added dropwise to the hot solution until it becomes cloudy, indicating saturation. mnstate.edu Upon slow cooling, the purified compound crystallizes out of the solution while the impurities remain dissolved. mnstate.edu The resulting crystals are then collected by filtration. mnstate.edu This technique is effective for achieving high purity of oxazole derivatives.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl this compound-4-carboxylate |

| This compound-5-carboxylic acid |

| 4-Bromomethyl-2-chlorooxazole |

| Ethyl 2-aminooxazole-4-carboxylate |

| Ethyl bromopyruvate |

| Urea |

| tert-butyl nitrite |

| Copper(II) chloride |

| 2-Chloro-3-(4-chlorooxazol-5-yl)-indoles |

| 4-Chloro-5-phenyl-oxazoles |

| Acyl cyanides |

| 5-Chloroisoxazoles |

Chemical Reactivity and Derivatization Strategies of 2 Chlorooxazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the oxazole (B20620) ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is a cornerstone of its utility in synthetic organic chemistry.

Reaction with Amines (e.g., Anilines)

2-Chlorooxazoles can react with amines, such as anilines, through a nucleophilic aromatic substitution mechanism to form 2-aminooxazole derivatives. The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile, attacking the electron-deficient C-2 carbon of the oxazole and displacing the chloride ion. vedantu.comsavemyexams.com This reaction is a key step in the synthesis of N-aryloxazole-2-amines. estranky.skresearchgate.net The reaction of 2-chlorooxazoles with anilines is often carried out in polar solvents like isopropanol, isobutanol, or acetonitrile (B52724) at elevated temperatures (e.g., 80°C) and can produce N-aryloxazole-2-amines in yields ranging from 2% to 87%. researchgate.net

For instance, the reaction between a 2-chlorooxazole and an aniline (B41778) derivative can be influenced by the electronic properties of the substituents on the aniline. Electron-donating groups on the aniline can enhance its nucleophilicity, potentially leading to higher reaction rates. Conversely, electron-withdrawing groups may decrease the nucleophilicity of the aniline, requiring more forcing conditions. The general reaction is as follows:

Table 1: Examples of Nucleophilic Substitution of 2-Chlorooxazoles with Anilines

| This compound Reactant | Aniline Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl this compound-5-carboxylate | Aniline | Ethyl 2-(phenylamino)oxazole-5-carboxylate | Variable | estranky.skresearchgate.net |

Reaction with Thiols

Similar to amines, thiols can also act as nucleophiles and react with 2-chlorooxazoles at the C-2 position. The sulfur atom of the thiol attacks the C-2 carbon, leading to the formation of a 2-thioether-substituted oxazole. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and readily undergo this substitution reaction. masterorganicchemistry.com This reaction is typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thioether linkage is stable, making this a reliable method for introducing sulfur-containing moieties onto the oxazole scaffold.

The general scheme for this reaction is:

Generation of N-Aryloxazole-2-amines

The synthesis of N-aryloxazole-2-amines is a significant application of the reactivity of 2-chlorooxazoles. estranky.skresearchgate.net This class of compounds is a notable pharmacophore present in numerous biologically active molecules with antitumor, anti-inflammatory, and anti-infective properties. researchgate.net A common synthetic route, often referred to as "the this compound methodology," involves a two-step process. estranky.sk First, a 2-aminooxazole derivative is converted into a this compound. estranky.skresearchgate.net This is often achieved using reagents like tert-butyl nitrite (B80452) and copper(II) chloride. researchgate.net In the second step, the resulting this compound is reacted with an aniline derivative to yield the target N-aryloxazole-2-amine. estranky.skresearchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca 2-Chlorooxazoles are suitable substrates for these reactions, particularly at the C-2 position, enabling the introduction of a wide range of substituents. uwindsor.canih.gov

Suzuki Coupling

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. uwindsor.caacs.org

2-Chlorooxazoles can be effectively coupled with various aryl and heteroaryl boronic acids via the Suzuki reaction to introduce diverse aromatic and heteroaromatic groups at the C-2 position. acs.orgnih.govresearchgate.net This late-stage functionalization strategy is highly valuable in medicinal chemistry for rapidly generating libraries of compounds for structure-activity relationship studies. acs.org

The reaction is typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium fluoride. acs.orgmdpi.com Microwave irradiation has been shown to accelerate these coupling reactions significantly. acs.orgnih.gov The reaction is tolerant of a variety of functional groups on both the boronic acid and the oxazole ring. acs.org Both electron-rich and electron-deficient aryl boronic acids, as well as ortho-substituted aryl boronic acids and heteroaromatic boronic esters, have been successfully coupled with 2-chlorooxazoles in good to excellent yields. acs.org

Table 2: Examples of Suzuki Coupling of 2-Chlorooxazoles with Boronic Acids

| This compound Reactant | Boronic Acid/Ester Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Aryl-2-chlorooxazole | Phenylboronic acid | Pd(OAc)₂/PCy₃, KF | 2-Phenyl-4-aryloxazole | High | acs.org |

| 4-Aryl-2-chlorooxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃, KF | 2-(4-Methoxyphenyl)-4-aryloxazole | High | acs.org |

| 4-Aryl-2-chlorooxazole | Thiophene-2-boronic acid pinacol (B44631) ester | Pd(OAc)₂/PCy₃, KF | 2-(Thiophen-2-yl)-4-aryloxazole | High | acs.org |

The successful application of Suzuki coupling to 2-chlorooxazoles underscores the versatility of this building block in constructing complex, poly-functionalized oxazole-containing molecules. This methodology provides a convergent and efficient route to a wide range of derivatives that would be challenging to synthesize using traditional condensation methods. acs.org

Table of Compounds

| Compound Name |

|---|

| 2-Aminooxazole |

| 2-Chloro-4,5-diphenyloxazole |

| This compound |

| 2-Thioether-substituted oxazole |

| 4-Aryl-2-chlorooxazole |

| 4-Methoxyaniline |

| 4-Methoxyphenylboronic acid |

| Aniline |

| Copper(II) chloride |

| Ethyl 2-(aryl/heteroaryl)oxazole-4-carboxylate |

| Ethyl 2-(phenylamino)oxazole-5-carboxylate |

| Ethyl this compound-4-carboxylate |

| Ethyl this compound-5-carboxylate |

| N-(4-methoxyphenyl)-4,5-diphenyloxazol-2-amine |

| N-Aryloxazole-2-amine |

| Palladium(II) acetate |

| Phenylboronic acid |

| Potassium fluoride |

| Sodium carbonate |

| tert-Butyl nitrite |

| Tetrakis(triphenylphosphine)palladium(0) |

| Thiophene-2-boronic acid pinacol ester |

| 2-Phenyl-4-aryloxazole |

| 2-(4-Methoxyphenyl)-4-aryloxazole |

| 2-(Thiophen-2-yl)-4-aryloxazole |

| Isopropanol |

| Isobutanol |

| Acetonitrile |

Functionalization at the C-4 Position (e.g., 4-Bromomethyl-2-chlorooxazole)

A key strategy for creating 2,4-disubstituted oxazoles involves the use of the novel building block, 4-bromomethyl-2-chlorooxazole. researchgate.netyork.ac.uk This intermediate serves as a versatile unit for introducing substituents at the C-4 position through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Research indicates a notable selectivity for reactions at the 4-bromomethyl position. york.ac.ukresearchgate.net This allows for a sequential functionalization approach, where the C-4 position is first modified, followed by a subsequent coupling reaction at the C-2 chloro position. york.ac.ukresearchgate.net This two-step process, utilizing Stille or Suzuki coupling reactions, provides an efficient route to a diverse range of 2,4-disubstituted oxazoles. researchgate.netyork.ac.ukresearchgate.net

Synthesis of Homo- and Heterodimeric 4,4-linked Dioxazoles

The functionalization of this compound derivatives has been successfully extended to the synthesis of complex dimeric structures. Specifically, a protocol utilizing the Suzuki coupling reaction with 4-aryl-2-chlorooxazoles as the coupling partner has been developed for the creation of a novel class of homo- and heterodimeric 4,4-linked dioxazoles. acs.orgnih.govfigshare.com This methodology, which is also effective for producing 2,4-disubstituted oxazoles, demonstrates the utility of 2-chlorooxazoles in constructing larger, more complex molecular architectures through rapid, microwave-assisted coupling. acs.orgignited.inignited.in

Stille Coupling

The Stille coupling reaction is an effective method for forming carbon-carbon bonds at the C-2 position of the this compound scaffold. acs.org This palladium-catalyzed reaction involves coupling the chlorooxazole with an organotin reagent. wikipedia.org For instance, ethyl this compound-4-carboxylate has been shown to react successfully with vinyltributyltin under standard Stille conditions, affording the corresponding 2-vinyloxazole derivative in high yield. acs.org

Furthermore, the Stille reaction demonstrates selectivity when applied to intermediates like 4-bromomethyl-2-chlorooxazole. Coupling occurs preferentially at the 4-bromomethyl position in good to excellent yields, leaving the 2-chloro position intact for subsequent functionalization. york.ac.ukresearchgate.net This subsequent coupling at the C-2 position via a Stille reaction also proceeds in excellent yields, highlighting the controlled and sequential nature of this approach. york.ac.ukresearchgate.net

Table 1: Selected Stille Coupling Reactions with this compound Derivatives

| Starting Material | Coupling Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl this compound-4-carboxylate | Vinyltributyltin | Ethyl 2-vinyloxazole-4-carboxylate | 84% | acs.org |

Negishi Coupling

The Negishi coupling, a transition metal-catalyzed reaction between an organohalide and an organozinc compound, has also been successfully applied to this compound derivatives. acs.orgwikipedia.org This reaction provides another avenue for C-C bond formation at the C-2 position. Research has demonstrated that ethyl this compound-4-carboxylate can be effectively coupled with organozinc reagents, such as 2-pyridylzinc bromide. acs.org The reaction, typically catalyzed by palladium or nickel complexes, proceeds in good yield, expanding the toolkit for synthesizing 2-substituted oxazoles. acs.orgorganic-chemistry.org

Table 2: Example of Negishi Coupling with a this compound Derivative

| Starting Material | Coupling Partner | Product | Yield | Reference |

|---|

Sonogashira Coupling (Limitations and Successes)

The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, has shown limitations when applied to 2-chlorooxazoles. wikipedia.orgorganic-chemistry.org Attempts to couple ethyl this compound-4-carboxylate with phenylacetylene (B144264) under Sonogashira conditions were unsuccessful, resulting in a resinous material from which the desired product could not be isolated. acs.org This failure highlights a significant constraint in the derivatization of the this compound core using this particular cross-coupling method. acs.org The formation of homocoupled acetylene (B1199291) byproducts, a known issue in Sonogashira reactions, can be promoted by exposure to oxygen, and the reaction often requires carefully controlled, deaerated conditions. wikipedia.orglibretexts.org While successes have been reported for other heterocyclic systems, the application to this compound remains challenging. acs.org

Reactions at Other Positions (e.g., C-4, C-5)

Ethyl this compound-4-carboxylate has proven to be a versatile platform for creating a variety of substituted oxazoles through sequential, regiocontrolled reactions. acs.orgnih.gov Following successful coupling reactions at the C-2 position, the carboxylate group at C-4 can be synthetically manipulated. acs.org More significantly, the C-5 position can be functionalized after an initial reaction at C-2. This is typically achieved through a halogenation step, most commonly bromination, at the C-5 position. acs.orgrsc.org This newly introduced halogen then serves as a handle for a second palladium-catalyzed coupling reaction, enabling the synthesis of 2,4,5-trisubstituted oxazoles. acs.orgrsc.org This sequential strategy of coupling, halogenation, and further coupling allows for the controlled construction of highly functionalized oxazole structures. acs.org

Bromination at the C-5 Position of Ethyl this compound-4-carboxylate

The introduction of a substituent at the C-5 position of the ethyl this compound-4-carboxylate framework is enabled by a regioselective bromination step. acs.org After an initial substitution at the C-2 position, for example, through a Suzuki coupling to form ethyl 2-phenyl-oxazole-4-carboxylate, the resulting disubstituted oxazole can be treated with a brominating agent like N-bromosuccinimide (NBS). rsc.org This reaction selectively installs a bromine atom at the C-5 position of the oxazole ring. rsc.org The resulting 5-bromo-2-phenyloxazole (B1271533) derivative can then undergo a second cross-coupling reaction to introduce a variety of substituents at C-5, completing the synthesis of a 2,5-disubstituted or, with the C-4 carboxylate, a 2,4,5-trisubstituted oxazole. acs.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromomethyl-2-chlorooxazole |

| Ethyl this compound-4-carboxylate |

| 4-Aryl-2-chlorooxazoles |

| Dioxazoles |

| Vinyltributyltin |

| Ethyl 2-vinyloxazole-4-carboxylate |

| 2-Pyridylzinc bromide |

| Ethyl 2-(2-pyridyl)oxazole-4-carboxylate |

| Phenylacetylene |

| Ethyl 2-phenyl-oxazole-4-carboxylate |

| N-bromosuccinimide (NBS) |

Oxidation and Reduction Reactions of Carboxylic Acid Derivatives

Carboxylic acid derivatives of this compound are important intermediates in organic synthesis. Their reactivity allows for the introduction of various functional groups, leading to a diverse range of substituted oxazoles.

Formation of Acid Chlorides

Carboxylic acids, including derivatives of this compound, can be converted to highly reactive acid chlorides. byjus.com This transformation is a crucial step in the synthesis of esters, amides, and other acyl compounds. byjus.com A common method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). byjus.comlibretexts.org In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is a superior leaving group. The chloride anion that is generated then acts as a nucleophile to yield the acid chloride. byjus.com Other reagents that can be used to effect this transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). chemguide.co.ukcommonorganicchemistry.com

The general reaction for the formation of an acid chloride from a carboxylic acid is depicted below:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl chemguide.co.uk

Table 1: Reagents for the Formation of Acid Chlorides from Carboxylic Acids

| Reagent | Formula | Byproducts | Conditions |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Neat, reflux chemguide.co.ukcommonorganicchemistry.com |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Dichloromethane (B109758), room temperature, catalytic DMF commonorganicchemistry.com |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Cold chemguide.co.uk |

| Phosphorus trichloride | PCl₃ | H₃PO₃ | - chemguide.co.uk |

Reduction to Alcohols

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.com Another reagent that can be employed for this reduction is diborane (B8814927) (B₂H₆). libretexts.orgchemistrysteps.com

The general scheme for the reduction of a carboxylic acid to a primary alcohol is as follows:

R-COOH + [H] → R-CH₂OH chemguide.co.uk

Table 2: Reducing Agents for the Conversion of Carboxylic Acids to Primary Alcohols

| Reagent | Formula | Conditions | Notes |

| Lithium aluminum hydride | LiAlH₄ | Dry ether, room temperature, followed by acid workup chemguide.co.uk | Reacts violently with water. chemguide.co.uk |

| Diborane | B₂H₆ | Ether or THF solution msu.edu | Effective for reducing carboxylic acids. libretexts.orgchemistrysteps.com |

| Borohydride Exchange Resin (BER) | - | Methanol, room temperature, with cyanuric chloride activation jocpr.com | A milder, selective method. jocpr.com |

Cycloaddition Reactions of Oxazole Ring

The oxazole ring, including that in this compound, can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. researchgate.net These reactions are valuable for synthesizing complex molecules, including pharmaceuticals and natural products. researchgate.net

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. Oxazoles can act as the diene component in these reactions. researchgate.net The intermolecular Diels-Alder reactions of oxazoles are particularly useful for the synthesis of highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net These reactions can be promoted by heat or Lewis acid catalysts. The specific outcome of the reaction is dependent on the nature of the dienophile and the substituents on the oxazole ring.

Formation of Pyridine and Furan Derivatives

The Diels-Alder reaction of oxazoles provides a versatile route to both pyridine and furan derivatives. researchgate.net The initial cycloadduct formed from the reaction of an oxazole with a dienophile is often unstable and can undergo further transformations. For instance, the reaction with an alkyne dienophile can lead to the formation of a furan derivative after the elimination of a nitrile. Alternatively, if the dienophile is an alkene, the subsequent loss of water from the bicyclic intermediate can yield a pyridine derivative. researchgate.net The synthesis of various substituted pyridines can be achieved through different strategies, including the Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia. wikipedia.org Furan derivatives can also be synthesized through various methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. derpharmachemica.com

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis of 2-Chlorooxazole and Derivativesrsc.orgresearchgate.netresearchgate.net

High-resolution spectroscopy is a cornerstone for the structural elucidation of heterocyclic compounds. For this compound and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into their electronic and molecular structures. researchgate.netresearchgate.net While detailed spectroscopic data for the parent this compound is limited in published literature, extensive studies on its substituted derivatives, such as 2-chloro-4-phenyloxazole (B57545) and ethyl this compound-4-carboxylate, offer a comprehensive understanding of the spectroscopic properties of this class of compounds. rsc.orgaging-us.com

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgaging-us.combhu.ac.in

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. bhu.ac.in Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the oxazole (B20620) ring and its substituents. researchgate.net

The chemical shifts observed in the NMR spectra of this compound derivatives are characteristic of their electronic environment. The presence of the electronegative chlorine atom at the C2 position and various substituents at other positions of the oxazole ring significantly influences the resonance frequencies of the ring protons and carbons.

For instance, detailed NMR data has been reported for derivatives such as 2-chloro-4-phenyloxazole and ethyl this compound-4-carboxylate. rsc.orgaging-us.com In 2-chloro-4-phenyloxazole, the protons of the phenyl group appear in the aromatic region of the ¹H NMR spectrum, while the remaining oxazole proton shows a distinct singlet. The ¹³C NMR spectrum provides signals for each unique carbon, including those in the oxazole ring and the phenyl substituent. Similarly, the ¹H NMR spectrum of ethyl this compound-4-carboxylate shows a characteristic singlet for the oxazole proton (H5), along with a quartet and a triplet corresponding to the ethyl ester group. aging-us.com

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| Ethyl this compound-4-carboxylate | CDCl₃ | ¹H NMR | 8.20 (s, 1H) | H5 | aging-us.com |

| 4.40 (q, J = 7.2 Hz, 2H), 1.39 (t, J = 6.9 Hz, 3H) | -OCH₂CH₃ | ||||

| 2-Chloro-5-phenyl-oxazole Derivative (3a) | CDCl₃ | ¹H NMR | 8.06 (d, 2H, J = 8.6 Hz), 7.48 (d, 2H, J = 8.6 Hz) | p-chlorophenyl H | rsc.org |

| 7.74 (d, 2H, J = 7.3 Hz), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz), 7.47 (s, 1H) | phenyl H, oxazole H4 | ||||

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | CDCl₃ | ¹H NMR | 7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz) | p-chlorophenyl H | rsc.org |

| 6.84 (d, 1H, J = 1.3 Hz), 3.07 (sept, 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz) | oxazole H4, isopropyl H |

Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms through chemical bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of bonds separating the coupled nuclei, as well as their stereochemical relationship. cdnsciencepub.com In heterocyclic systems like oxazoles, proton-proton and proton-carbon coupling constants are essential for unambiguous structural assignment.

For example, in substituted isoxazoles, which are isomers of oxazoles, the coupling constant between H4 and H5 (³J₄,₅) is typically around 1.7 to 4.7 Hz. cdnsciencepub.com In 1,2-oxazoles, two-bond coupling between a proton and a nitrogen-15 (B135050) nucleus (²JHN) is found to be in the range of 13–15 Hz, which is considered a diagnostic feature. beilstein-journals.orgbeilstein-journals.org While specific J-coupling constants for the parent this compound are not extensively documented in the reviewed literature, the analysis of its derivatives relies on established ranges for similar heterocyclic systems to confirm structural assignments. The coupling constants for the ethyl group in ethyl this compound-4-carboxylate (J = 7.2 Hz and 6.9 Hz) are typical for freely rotating alkyl chains. aging-us.com

¹H NMR and ¹³C NMR Chemical Shift Assignments

Fourier Transform Infrared (FT-IR) Spectroscopyajol.infoscispace.comjrespharm.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and information about the molecular structure. jrespharm.com

For this compound derivatives, characteristic absorption bands are observed for the C=N, C=C, and C-O-C stretching vibrations within the oxazole ring. ajol.infoscispace.com For example, the FT-IR spectrum of 2-chloro-4-phenyloxazole shows distinct peaks at 1764 cm⁻¹ and 1524 cm⁻¹, which can be assigned to the C=N and C=C stretching modes, respectively. scispace.com The presence of substituents introduces additional bands; for instance, derivatives with nitro groups show strong symmetric and asymmetric stretching bands. ajol.info

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 2-Chloro-4-phenyloxazole | 3114 | C-H stretch | scispace.com |

| 1764 | C=N stretch | ||

| 1524 | C=C stretch | ||

| 2-(4-Chloro phenyl)-5-isopropyl oxazole | 2961 | C-H stretch (aliphatic) | rsc.org |

| 1483 | Aromatic C=C stretch | ||

| 1092 | C-O stretch |

The assignment of observed IR bands to specific molecular vibrations is a complex task that often requires the aid of computational methods. esisresearch.orgcanterbury.ac.nz Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These calculations can be performed at different levels of theory, including the harmonic approximation, which treats vibrations as simple harmonic oscillators, and more complex anharmonic approximations, which account for the non-quadratic nature of the potential energy surface. canterbury.ac.nz

For a polyatomic molecule like this compound, the number of normal vibrational modes is given by the formula 3N-6 (where N is the number of atoms), resulting in 15 vibrational modes. These include stretching, bending, wagging, and twisting motions of the atoms. nih.gov The harmonic approximation provides a good starting point for frequency assignments, but for more accurate results that align better with experimental data, anharmonic calculations are necessary. arxiv.orgnih.gov Scaling factors are often applied to the calculated harmonic frequencies to correct for systematic errors. While specific computational studies detailing the vibrational mode assignments for this compound were not found, such analyses are standard for related heterocyclic structures and are crucial for a precise interpretation of their IR spectra. esisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopynih.govglobalresearchonline.netresearchgate.net

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a bonding or non-bonding molecular orbital to an anti-bonding orbital (e.g., π→π* and n→π* transitions). The absorption of UV or visible light provides information about the extent of conjugation and the presence of chromophores and auxochromes in the molecule. globalresearchonline.net

Electronic Absorption Spectra

The electronic absorption spectra of organic molecules provide insight into their electronic transitions. For a molecule like this compound, the absorption of ultraviolet (UV) or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. arxiv.orguci.edu It has become a widely used tool in quantum chemistry for calculating properties related to a molecule's optical absorption and emission spectra. researchgate.netrsc.org

For this compound, TD-DFT calculations would be used to predict the energies of its electronic transitions, which correspond to the absorption peaks in its UV-Vis spectrum. uci.edu This method provides a theoretical foundation for understanding the nature of these transitions, such as identifying them as n → π* or π → π* transitions. The accuracy of TD-DFT results can be influenced by the choice of the exchange-correlation functional and the basis set used in the calculation. uci.edursc.org The theory is not only used to predict spectra but also to analyze various aspects of excited states, including potential conformational changes and charge-transfer character. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, mass spectrometry would be used to confirm its molecular weight and elemental composition. When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺). libretexts.orgyoutube.com The peak with the highest m/z value in the spectrum usually corresponds to this molecular ion, revealing the molecule's relative molecular mass. libretexts.orgsavemyexams.comchemguide.co.uk

A key feature in the mass spectrum of a chlorine-containing compound like this compound is the presence of an M+2 peak. This arises from the natural abundance of chlorine isotopes: ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). Consequently, the mass spectrum will display two peaks in the molecular ion region: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), separated by 2 m/z units. The relative intensity of these peaks will be in an approximate 3:1 ratio, which is a characteristic signature for the presence of a single chlorine atom in the molecule. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Data for this compound (C₃H₂ClNO)

| Ion | Isotope Composition | Calculated m/z | Predicted Relative Intensity |

| Molecular Ion (M⁺) | C₃H₂³⁵ClNO | 103.0 | ~100% (of the pair) |

| M+2 Ion | C₃H₂³⁷ClNO | 105.0 | ~33% (of the pair) |

Computational Chemistry Applications

Computational chemistry, particularly methods based on Density Functional Theory, serves as an indispensable tool for exploring the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied to predict molecular properties and has proven to be a reliable approach for studying chemical structures and reactivity. nanobioletters.comnih.govmdpi.com DFT calculations are foundational for understanding transformations in complex chemical environments. arxiv.org

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. cp2k.org For this compound, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., cc-pVDZ), would be used to determine its most stable three-dimensional structure. nanobioletters.com This process involves making iterative changes to the molecular geometry to minimize the total energy. wisc.edumaterialssquare.com

The output of a geometry optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. nanobioletters.com Analysis of the optimized geometry can reveal details about ring strain, planarity, and the electronic influence of the chlorine substituent on the oxazole ring. This optimized structure is the starting point for further calculations of other molecular properties. wisc.edu

HOMO-LUMO Band Gap Analysis for Chemical Stability and Charge Transport

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them is the HOMO-LUMO gap (E_gap), a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and charge transport properties. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. scielo.org.mx Conversely, a small gap suggests the molecule is more reactive. researchgate.net The HOMO and LUMO energy levels also indicate the regions of nucleophilic and electrophilic susceptibility within the molecule, respectively. ajchem-a.com For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for the determination of its electronic stability and potential for intramolecular charge transfer. researchgate.netnankai.edu.cn

Table 2: Illustrative DFT-Calculated Electronic Properties

| Parameter | Description | Illustrative Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| E_gap (LUMO-HOMO) | Energy gap between HOMO and LUMO | 6.0 |

Note: The values in this table are illustrative examples of what a DFT calculation might yield for a stable heterocyclic molecule and are not based on direct experimental data for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de These potential values are then represented using a color-coded scheme, which allows for the immediate identification of charge-rich and charge-deficient regions. uni-muenchen.dewolfram.com

Typically, MEP maps use color gradients to indicate different levels of electrostatic potential. researchgate.net

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netwolfram.com

Blue : Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.netwolfram.com

Green : Denotes regions with a near-zero or neutral potential, characteristic of nonpolar areas of the molecule. researchgate.net

For this compound, an MEP analysis would map the negative potential around the nitrogen and oxygen atoms of the oxazole ring, highlighting them as primary sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential would likely be observed around the hydrogen atoms and influenced by the electron-withdrawing chlorine atom, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex wavefunctions from quantum chemical calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. faccts.deuni-muenchen.de This analysis provides detailed insights into intramolecular bonding, charge delocalization, and hyperconjugative interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. wikipedia.orgwisc.edu

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. wisc.edu The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) quantifies the extent of electron delocalization from the Lewis structure. wisc.edu

In the case of this compound, NBO analysis would elucidate several key structural features:

Bond Polarization : It would quantify the polarization of the C-Cl, C-O, and C-N bonds within the molecule.

Hyperconjugative Interactions : The analysis would reveal stabilizing interactions, such as delocalization from the oxygen or nitrogen lone pairs (n) into the antibonding orbitals (σ) of adjacent bonds. For example, an n(O) -> σ(C-C) interaction would indicate electron delocalization from the oxygen lone pair into the carbon-carbon antibonding orbital.

Lewis Structure Adequacy : The total percentage of electron density described by Lewis-type orbitals (typically >99% for well-behaved molecules) confirms the accuracy of the natural Lewis structure representation. wikipedia.org

A hypothetical NBO analysis for this compound might yield the following stabilization energies, indicating key intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | σ* (C2-N3) | 25.8 | Lone Pair Delocalization |

| LP (1) N | σ* (C2-Cl) | 15.2 | Lone Pair Delocalization |

| LP (1) N | σ* (C4-C5) | 18.5 | Lone Pair Delocalization |

| σ (C4-C5) | σ* (C2-N3) | 5.1 | Bond Delocalization |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a this compound derivative, and a macromolecular target, typically a protein. researchgate.net These methods are fundamental in drug discovery and molecular biology to understand binding mechanisms and stability. researchgate.netnih.gov

Simulating Binding Interactions

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site. researchgate.net The process involves sampling a large number of possible poses and scoring them based on their binding affinity, which is estimated by a scoring function. researchgate.net

For instance, a derivative such as this compound-4-carboxylic acid could be docked into the active site of a target protein like Diacylglycerol O-acyltransferase 1 (DGAT-1). The docking results would identify the most stable binding pose and detail the specific non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds : With specific amino acid residues like serine or histidine. samipubco.com

Hydrophobic Interactions : Involving nonpolar residues. samipubco.commdpi.com

Pi-Pi Stacking : With aromatic residues like phenylalanine or tyrosine. samipubco.com

Van der Waals Forces : General attractive or repulsive forces between atoms. samipubco.com

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Ser-228 | Hydrogen Bond | 2.1 |

| His-351 | Hydrogen Bond | 2.5 |

| Phe-220 | Pi-Pi Stacking | 4.5 |

| Val-289 | Hydrophobic (Alkyl) | 3.8 |

Assessing Binding Stability

Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the binding interactions. researchgate.net

The stability of the complex is evaluated by analyzing several parameters from the simulation trajectory:

Root Mean Square Deviation (RMSD) : The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely in the binding pocket. frontiersin.orgunair.ac.id

Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual amino acid residues. High RMSF values in the binding site can indicate unstable interactions, while low values suggest key residues are stably interacting with the ligand. frontiersin.orgunair.ac.id

Hydrogen Bond Analysis : The persistence of hydrogen bonds formed between the ligand and protein is tracked throughout the simulation to confirm their stability. mdpi.com

| Metric | System | Average Value | Interpretation |

|---|---|---|---|

| RMSD | Ligand | 1.5 Å | Stable binding within the pocket |

| RMSD | Protein Backbone | 2.0 Å | Protein structure is stable |

| Hydrogen Bonds | Ligand-Protein | 2-3 bonds | Consistent hydrogen bonding maintained |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method for identifying and visualizing non-covalent interactions in three-dimensional space. wikipedia.org The technique is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org Regions corresponding to non-covalent interactions are identified as isosurfaces of low reduced density gradient at low electron densities. wikipedia.org

The nature and strength of these interactions are distinguished by mapping the sign of the second eigenvalue (λ₂) of the electron density Hessian onto these isosurfaces, typically using a color scale: wikipedia.orgresearchgate.net

Blue : Indicates strong, attractive interactions such as hydrogen bonds.

Green : Represents weak, delocalized interactions like van der Waals forces.

Red : Signifies strong, repulsive interactions, such as steric clashes in crowded regions.

For this compound, an NCI analysis would provide a detailed map of both intramolecular and intermolecular interactions, visualizing the balance of forces that determine its molecular conformation and its interactions with surrounding molecules or a protein target.

| Isosurface Color | Sign(λ₂)ρ | Type of Interaction |

|---|---|---|

| Blue | Negative | Strong Attractive (e.g., Hydrogen Bonds) |

| Green | Near Zero | Weak (e.g., van der Waals) |

| Red | Positive | Strong Repulsive (e.g., Steric Clash) |

Solvent Effect Studies Using Continuum Models (e.g., IEFPCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are widely used to study these effects computationally. gaussian.com The IEFPCM method models the solvent as a continuous dielectric medium, and the solute is placed within a cavity in this medium. gaussian.com This approach allows for the calculation of solvation free energies and the study of how a solvent influences a molecule's structure, stability, and reactivity. ijcce.ac.irresearchgate.net

By performing calculations in different solvents (e.g., polar protic like water, polar aprotic like DMSO, and nonpolar like heptane), the IEFPCM model can predict:

Solvation Free Energy (ΔG_solv) : The energy change associated with transferring the molecule from the gas phase to the solvent.

Structural Changes : How bond lengths and angles might change in response to solvent polarity.

Relative Stability : How the solvent affects the stability of different conformers or tautomers of a molecule. nih.gov

For this compound, IEFPCM studies could provide crucial data on its solubility and stability in various media, which is essential for understanding its behavior in chemical reactions or biological environments.

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) |

|---|---|---|

| Heptane | 1.9 | -1.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -5.8 |

| Water | 78.4 | -6.2 |

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the chlorine atom at the C-2 position of the oxazole (B20620) ring makes 2-Chlorooxazole and its derivatives ideal substrates for cross-coupling reactions, enabling the fusion and elaboration of complex heterocyclic systems.

Oxazoloquinolones

Oxazoloquinolones are a class of fused heterocyclic compounds with significant medicinal interest. Research has demonstrated that derivatives of this compound are key intermediates in forming these scaffolds. Specifically, ethyl this compound-4-carboxylate has been utilized in transition-metal-catalyzed sequential reactions to construct functionalized oxazolo-quinolinone frameworks. researchgate.net This synthetic strategy highlights the utility of the chlorooxazole core as a foundation for building more complex, fused ring systems.

Thiazoloquinolines

Thiazoloquinolines represent another important class of heterocyclic molecules known for a wide variety of biological activities. researchgate.net The synthesis of these compounds is an active area of research, with various methods being developed, such as one-pot, multicomponent reactions. nih.gov However, the direct synthesis of thiazoloquinoline scaffolds starting from this compound precursors is not a prominently featured pathway in the current scientific literature, which tends to focus on starting materials like substituted thiazoles. researchgate.net

Indole (B1671886) Derivatives Containing Chlorooxazole Moieties

The indole nucleus is a privileged scaffold in medicinal chemistry. The synthesis of indole derivatives that incorporate a chlorooxazole unit has been successfully achieved. One notable method involves the reaction of acyl cyanides with aldehydes and hydrogen chloride to produce 2-Chloro-3-(4-chlorooxazole-5-yl)-indoles. rdd.edu.iq These resulting molecules, which contain both indole and chlorooxazole moieties, can serve as advanced building blocks for the total synthesis of complex natural products, such as diazonamide A. rdd.edu.iq

Development of Biologically Active Compounds

The inherent reactivity of this compound makes it a cornerstone in the synthesis of molecules with potential therapeutic applications.

Precursor in Drug Synthesis

Ethyl this compound-4-carboxylate is recognized as a highly versatile intermediate for synthesizing a wide range of substituted oxazoles. nih.govmdpi.com This versatility allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through a sequence of regiocontrolled reactions. nih.govmdpi.com The ability to introduce various substituents onto the oxazole core makes this precursor valuable in medicinal chemistry programs aimed at discovering new drugs. nih.gov For instance, it provides a flexible route to access the core structures of biologically important natural products that exhibit potent in vitro activity against cancer cell lines. nih.gov

Synthesis of 2,4-Disubstituted Oxazoles

A significant application of this compound derivatives is in the synthesis of 2,4-disubstituted oxazoles, a structural motif present in numerous biologically important natural products like phorboxazoles and calyculins. nih.gov The chlorine atom at the C-2 position is readily displaced or coupled, making it an excellent handle for introducing chemical diversity.